N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent, such as iodine.
Alkylation: The resulting thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Nitration: The final step involves the nitration of the benzamide moiety using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is explored for its potential use in treating bacterial and fungal infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide involves the inhibition of specific enzymes and proteins. The thiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This results in the disruption of essential cellular processes, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)thiazol-4-yl)acetamide
- N-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
- N-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
Uniqueness
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its biological activity and stability. The nitro group also contributes to its potent biological effects .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)18-21-14(11-26-18)9-10-20-17(23)15-3-1-2-4-16(15)22(24)25/h1-8,11H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEMYPMVWINRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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